4-(Aminomethyl)-6-methoxypyridin-2-amine
Description
4-(Aminomethyl)-6-methoxypyridin-2-amine is a pyridine derivative featuring a methoxy group at position 6, an aminomethyl (-CH₂NH₂) substituent at position 4, and an amine group at position 2. Pyridine and pyrimidine derivatives are critical in medicinal chemistry due to their roles as pharmacophores in drug design, particularly in kinase inhibition and enzyme modulation .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(aminomethyl)-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-3-5(4-8)2-6(9)10-7/h2-3H,4,8H2,1H3,(H2,9,10) |
InChI Key |
AVVFDFQOGIXXGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methoxypyridin-2-amine typically involves the functionalization of a pyridine ring. One common method is the alkylation of 6-methoxypyridin-2-amine with formaldehyde and subsequent reduction to introduce the aminomethyl group. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(Aminomethyl)-6-methoxypyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-methoxypyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Table 1: Key Pyridine Analogs and Their Properties
Key Observations :
- Substituent Position: The placement of methoxy and methyl groups significantly impacts electronic properties and steric effects. For example, 4-Methoxy-6-methylpyridin-2-amine lacks the aminomethyl group of the target compound, which may reduce its ability to form hydrogen bonds in biological systems.
- Aminomethyl Group: The -CH₂NH₂ group in the target compound could enhance solubility and interaction with polar residues in enzyme active sites, a feature absent in most analogs .
Pyrimidine-Based Derivatives
Pyrimidine derivatives often exhibit distinct reactivity and biological activity compared to pyridines due to their dual nitrogen atoms.
Table 2: Pyrimidine Analogs with Functional Overlap
Key Observations :
- Halogen vs. Methoxy : Chlorine in 4-Chloro-6-methoxypyrimidin-2-amine increases reactivity for nucleophilic substitution compared to methoxy groups, making it more versatile in synthetic pathways.
Research Implications and Limitations
However, the lack of direct data on this compound limits specificity in predicting its pharmacokinetic or toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
